DL-Thyroxine

概述

描述

DL-Thyroxine, also known as 3,5,3’,5’-tetraiodothyronine, is a synthetic form of the thyroid hormone thyroxine. Thyroxine is one of the two major hormones secreted by the thyroid gland, the other being triiodothyronine. The primary function of thyroxine is to stimulate the consumption of oxygen and thus the metabolism of all cells and tissues in the body .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thyroxine involves the iodination of tyrosine residues in thyroglobulin, followed by coupling of iodotyrosines. The industrial production of synthetic thyroxine typically involves the use of L-thyroxine sodium salt. One method involves the use of a crown ether type chiral stationary phase for the separation of enantiomers . Another method involves the synthesis of thyroxine through the coupling of iodinated tyrosines .

化学反应分析

Types of Reactions

DL-Thyroxine undergoes several types of chemical reactions, including:

Oxidation: Involves the conversion of iodide to iodine.

Reduction: Involves the reduction of iodine to iodide.

Substitution: Involves the substitution of iodine atoms in the thyroxine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, iodide, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the thyroxine molecule .

Major Products Formed

The major products formed from these reactions include triiodothyronine (T3) and reverse triiodothyronine (rT3), which are derived from the deiodination of thyroxine .

科学研究应用

Therapeutic Applications

- Hypothyroidism Treatment :

- Thyroid Cancer Management :

- Congenital Hypothyroidism :

- Weight Loss and Metabolic Disorders :

Case Studies and Clinical Trials

- A comprehensive review of long-term outcomes in patients treated with this compound showed that most maintained normal serum TSH levels and reported a quality of life comparable to euthyroid individuals. However, some patients experienced residual symptoms despite normalized TSH levels .

- A study indicated that older adults on levothyroxine might experience bone density loss, emphasizing the need for careful monitoring of bone health in this population .

Pharmacokinetics and Bioavailability

- The absorption of this compound is influenced by dietary factors; fasting enhances absorption while food intake can reduce its bioavailability. This variability necessitates individualized dosing regimens to achieve optimal therapeutic effects .

Potential Side Effects

- Bone Health :

- Cardiovascular Risks :

- Psychological Effects :

Summary Table of Applications and Findings

| Application Area | Description | Key Findings/Considerations |

|---|---|---|

| Hypothyroidism Treatment | Restores normal thyroid hormone levels | Alleviates symptoms effectively |

| Thyroid Cancer Management | Suppresses TSH post-surgery | Reduces risk of cancer recurrence |

| Congenital Hypothyroidism | Essential for infant development | Critical for growth and cognitive function |

| Weight Loss | Investigated off-label use | Raises ethical concerns; potential risks |

| Bone Health | Associated with decreased bone density | Requires monitoring in long-term therapy |

| Cardiovascular Health | Risk of arrhythmias with over-treatment | Regular follow-up necessary |

作用机制

DL-Thyroxine exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding leads to the activation of gene transcription and the production of proteins that regulate metabolism and energy consumption. The molecular targets of thyroxine include various enzymes and proteins involved in metabolic pathways .

相似化合物的比较

Similar Compounds

Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.

Triiodothyronine (T3): A more active form of thyroid hormone derived from the deiodination of thyroxine.

Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine produced from thyroxine.

Uniqueness

DL-Thyroxine is unique in its ability to be converted into both active (T3) and inactive (rT3) forms, allowing for precise regulation of thyroid hormone levels in the body. This makes it a versatile compound for both therapeutic and research applications .

生物活性

DL-Thyroxine, also known as levothyroxine (LT4), is a synthetic form of the thyroid hormone thyroxine (T4) used primarily in the treatment of hypothyroidism. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of Thyroid Hormones

Thyroid hormones play a crucial role in regulating metabolism, growth, and development. T4 is generally converted to triiodothyronine (T3), the more active form of thyroid hormone, in peripheral tissues. However, recent studies have suggested that T4 itself possesses intrinsic biological activity that can influence various physiological processes.

Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which regulate gene expression. The biological activity of this compound involves:

- Gene Regulation : T4 regulates genes involved in metabolism, cell proliferation, and cholesterol metabolism. Studies using genetically modified mice lacking the ability to convert T4 to T3 demonstrated that T4 can still influence gene expression and promote growth, albeit less effectively than T3 .

- Cardiovascular Effects : T4 treatment has been shown to improve cardiovascular risk factors in patients with subclinical hypothyroidism (SCH). A study reported significant reductions in total cholesterol and low-density lipoprotein levels after 12 weeks of LT4 therapy .

Clinical Studies

- Efficacy in Hypothyroidism : A systematic review highlighted that once-weekly thyroxine treatment significantly improved thyroid-stimulating hormone (TSH) levels in patients resistant to standard doses . The long-term follow-up indicated sustained efficacy without notable adverse effects.

- Cardiovascular Risk Reduction : In a randomized controlled trial involving patients with SCH, LT4 administration led to significant improvements in cardiovascular risk markers, including reduced total cholesterol and improved endothelial function .

- Case-Control Studies : Research has indicated that long-term use of levothyroxine may be associated with a reduced risk of colorectal cancer (CRC), suggesting potential protective effects beyond thyroid hormone replacement .

Comparative Biological Activity

A comparative study assessed the relative activities of L- and this compound. The results indicated that while both forms are effective, L-thyroxine exhibited higher biological activity than its DL counterpart in preventing physiological changes associated with thyroid deficiency in animal models . This suggests that while this compound is effective, L-thyroxine may offer superior therapeutic benefits.

Data Tables

| Parameter | Before Treatment | After 12 Weeks | P-Value |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 231.6 | 220 | <0.001 |

| LDL Cholesterol (mg/dL) | 142.9 | 131.3 | <0.05 |

| Waist-to-Hip Ratio | 0.83 | 0.81 | <0.006 |

| Endothelial Function (%) | 4.2 | 5.9 | <0.001 |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing DL-Thyroxine analogs, and how can purity be validated?

- Methodological Answer : this compound analogs (e.g., aliphatic ethers of 3,5-diiodo-DL-tyrosine) are synthesized via potassium carbonate-mediated condensation of halides with γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester in 2-butanone. Post-synthesis, purity is validated using thin-layer chromatography (TLC) and hydrolysis under acidic conditions to isolate free amino acids. Characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

- Methodological Answer : Follow guidelines from reputable journals (e.g., The Journal of Organic Chemistry):

- Describe novel modifications to published methods in detail.

- Report manufacturer details for reagents (e.g., Fisher Scientific for tyrosine derivatives ).

- Include supplementary materials for extended datasets (e.g., TLC plates, NMR spectra) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include:

- Melting point : 235–236°C (critical for solvent selection in synthesis).

- Molecular weight : 776.87 g/mol (for molarity calculations).

- SMILES notation : NC(CC1=CC(I)=C(O)C(I)=C1)C(=O)O (for computational modeling) .

Advanced Research Questions

Q. How can contradictory results in this compound’s thyromimetic activity across studies be resolved?

- Methodological Answer : Contradictions may arise from dosage variations (e.g., 2.5 µg vs. 50 µg in rat models ) or receptor-binding assays. To resolve:

- Conduct dose-response curves across in vitro (e.g., receptor binding) and in vivo (e.g., BMR in rats ) systems.

- Use meta-analysis to compare studies with standardized endpoints (e.g., PBI levels ).

- Evaluate structural analogs to isolate aromatic vs. aliphatic contributions to activity .

Q. What experimental designs are optimal for studying this compound’s antagonistic effects on neurotoxic compounds?

- Methodological Answer : Use dual-cohort rodent models:

- Cohort 1 : Administer neurotoxins (e.g., aminonitriles) and measure biomarkers (e.g., γ-aminobutyric acid levels in brain tissue).

- Cohort 2 : Pre-treat with this compound and assess neuroprotection via histopathology and behavioral assays. Include controls for thyroid hormone axis interference .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound analogs with enhanced receptor specificity?

- Methodological Answer :

- Synthesize analogs with modified aliphatic chains (e.g., cyclohexenyl ethers) to mimic spatial arrangement of thyroxine’s phenolic ring.

- Test binding affinity using radiolabeled T3/T4 receptors and molecular docking simulations. Prioritize compounds with polar groups (e.g., carboxyl, amine) for ionic interactions .

Q. What ethical considerations are critical when designing animal studies involving this compound?

- Methodological Answer :

- Obtain approval from institutional animal ethics committees.

- Adhere to the Helsinki Declaration for humane endpoints (e.g., euthanasia thresholds for BMR deviations).

- Report compliance in manuscripts, including approval ID numbers .

Q. Data Analysis & Reporting

Q. How should researchers address variability in this compound assay results (e.g., ELISA vs. LC-MS)?

- Methodological Answer :

- Cross-validate using orthogonal methods (e.g., immunoassay and liquid chromatography-mass spectrometry).

- Account for matrix effects (e.g., serum vs. plasma) via spike-and-recovery experiments.

- Use standardized reference materials (e.g., Thermo Scientific Chemicals ) for calibration .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize biological significance .

Q. Resource Guidance

Q. Where can researchers access authoritative spectral data for this compound and its derivatives?

属性

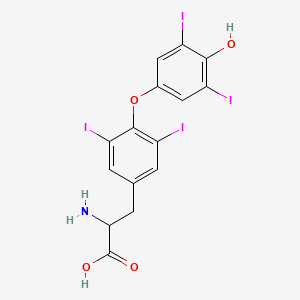

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023662 | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-30-1, 55-03-8, 51-48-9 | |

| Record name | (±)-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eltroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thyroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYROXINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。